BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-lodo-6-Azaindole -
Synthesis, Properties, and Utility in Drug
Discovery

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-iodo-1H-pyrrolof2,3-c]pyridine
CAS No.: 1227270-26-9
Cat. No.: B035820

Get Quote

Executive Summary

2-lodo-6-azaindole (2-iodo-1H-pyrrolo[2,3-c]pyridine) represents a high-value molecular
scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers a
unique vector for "scaffold hopping,” allowing researchers to modulate physicochemical
properties (solubility, lipophilicity) and metabolic stability while retaining critical hydrogen-
bonding motifs required for kinase binding. This guide details the compound's identity, a
validated synthesis protocol overcoming regioselectivity challenges, and its reactivity profile for
downstream library generation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
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Chemical Name

2-lodo-1H-pyrrolo[2,3-c]pyridine

Common Name

2-lodo-6-azaindole

CAS Number 1227270-26-9

Molecular Formula C7HsIN2

Molecular Weight 244.03 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calculated)

~7.95 (Parent 6-azaindole N-H)

LogP (Predicted)

~2.1

Structural Insight: Unlike the more common 7-azaindole, the 6-azaindole scaffold places the

pyridine nitrogen at the 6-position. This subtle shift significantly alters the electronic landscape,

reducing the acidity of the N1-proton compared to 7-azaindole and changing the vector of the

lone pair for hydrogen bonding interactions in the ATP-binding pocket of kinases.

Synthesis: Overcoming Regioselectivity Challenges
The Challenge: C2 vs. C3 Selectivity

Direct electrophilic halogenation (e.g., using NIS or

) of 6-azaindole predominantly yields the 3-iodo isomer. This is due to the electron-rich nature
of the pyrrole C3 position (beta-position), which is electronically favored for Electrophilic

Aromatic Substitution (

)

The Solution: Directed ortho-Metalation (DoM) To access the 2-iodo derivative exclusively, a

lithiation strategy is required. The N1-proton must first be masked with a directing group (DG)

that facilitates deprotonation at the adjacent C2 position.
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Validated Synthetic Protocol

Step 1: N-Protection (SEM Group Installation)

Dissolve 6-azaindole (1.0 eq) in anhydrous DMF at O °C.

Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the sodium salt.

Add SEM-CI (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.

Warm to RT and stir for 2 h. Quench with water, extract with EtOAc.

Result:1-(SEM)-6-azaindole.

Step 2: C2-Lithiation and lodination

Dissolve 1-(SEM)-6-azaindole in anhydrous THF under Argon. Cool to -78 °C.[1][2]
e Add tert-Butyllithium (1.7 M in pentane, 1.2 eq) dropwise.

o Note:t-BuLi is preferred over n-BuLi for cleaner C2-deprotonation of N-protected
azaindoles due to the lower acidity of the C2-H.

e Stir at-78 °C for 1 h to ensure complete lithiation (formation of the C2-lithio species).
e Add a solution of lodine (

, 1.3 eq) in THF dropwise.

e Stir for 30 min at -78 °C, then allow to warm to RT.
e Quench with saturated

(to reduce excess iodine) and extract.
Step 3: Deprotection (Optional)

o If the free N-H is required immediately: Treat with TBAF (1 M in THF) and ethylenediamine
(scavenger) at reflux.
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o Strategic Note: Most medicinal chemists retain the protecting group for subsequent cross-
coupling reactions to prevent catalyst poisoning by the free N-H.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the divergent pathways for C2 vs. C3 functionalization and the

downstream utility of the 2-iodo handle.
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Figure 1: Divergent synthesis pathways showing the necessity of the Directed ortho-Metalation
(DoM) strategy to achieve C2-regioselectivity, contrasting with the C3-selectivity of direct

halogenation.

Reactivity Profile & Applications
Cross-Coupling Capabilities

The C2-iodine bond is weak and highly reactive toward oxidative addition by Palladium(0)
species. This makes 2-iodo-6-azaindole a superior electrophile compared to its bromo- or

chloro-analogs.

o Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the rapid construction of
biaryl systems common in kinase inhibitors (e.g., mimicking the hinge-binding region).

o Recommended Catalyst:
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or
with XPhos for sterically hindered substrates.

e Sonogashira: Introduction of alkynyl linkers.
o Conditions:

(5 mol%), Cul (2 mol%),

, DMF, RT.
» Buchwald-Hartwig: Installation of amine side chains to tune solubility.

o Note: Requires strong bases (NaOtBu); ensure the azaindole nitrogen is protected to
prevent deprotonation.

Medicinal Chemistry Utility

o Scaffold Hopping: 6-Azaindole is often used to replace Indole or 7-Azaindole cores. The N6
nitrogen provides an additional hydrogen bond acceptor that can interact with specific
residues (e.g., Serine or Threonine) in the ATP-binding pocket, potentially improving potency
or selectivity.

o Solubility: The pyridine nitrogen (N6) lowers the LogP and increases aqueous solubility
compared to the parent indole, addressing a common failure mode in drug development.

Safety & Handling

» Hazards: 2-lodo-6-azaindole is an organoiodide and should be treated as a potential irritant
and sensitizer.

 Light Sensitivity: Carbon-lodine bonds are photosensitive. Store the solid in amber vials
under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent homolytic cleavage and
discoloration (iodine liberation).

e MSDS Highlights:

o Signal Word: Warning
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o H315: Causes skin irritation.[3][4]

o H319: Causes serious eye irritation.[4]

o H335: May cause respiratory irritation.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Deprotometalation-lodolysis and Direct lodination of 1-Arylated 7-Azaindoles: Reactivity
Studies and Molecule Properties - PMC [pmc.ncbi.nim.nih.gov]

3. 6-Azaindole | CTH6N2 | CID 9219 - PubChem [pubchem.ncbi.nim.nih.gov]
4. static.cymitquimica.com [static.cymitquimica.com]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: 2-lodo-6-Azaindole — Synthesis,
Properties, and Utility in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035820/docs#technical-guide-2-iodo-6-azaindole-
synthesis-properties-and-utility-in-drug-discovery]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6-Azaindole
https://static.cymitquimica.com/products/10/pdf/sds-F500912.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F500912.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F500912.pdf
https://www.benchchem.com/product/b035820/docs?utm_src=pdf-body#technical-guide-2-iodo-6-azaindole-synthesis-properties-and-utility-in-drug-discovery
https://pubchem.ncbi.nlm.nih.gov/compound/56961858
https://pubs.rsc.org/en/content/articlelanding/2007/cs/b606708k
https://www.mdpi.com/1420-3049/26/20/6314
https://www.researchgate.net/figure/Iterative-C6-and-C2-functionalization-of-7-azaindole-by-DoM-and-DMG-dance-reactions_fig3_331803356
https://www.mdpi.com/1420-3049/26/21/6314
https://www.benchchem.com/product/b035820?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/244186139_ChemInform_Abstract_Selective_C-3_and_C-2_Lithiation_of_1-22-Diethylbutanoylindole
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537530/
https://pubchem.ncbi.nlm.nih.gov/compound/6-Azaindole
https://static.cymitquimica.com/products/10/pdf/sds-F500912.pdf
https://www.mdpi.com/1420-3049/26/20/6314
https://www.researchgate.net/figure/Iterative-C6-and-C2-functionalization-of-7-azaindole-by-DoM-and-DMG-dance-reactions_fig3_331803356
https://www.benchchem.com/product/b035820/docs#technical-guide-2-iodo-6-azaindole-synthesis-properties-and-utility-in-drug-discovery
https://www.benchchem.com/product/b035820/docs#technical-guide-2-iodo-6-azaindole-synthesis-properties-and-utility-in-drug-discovery
https://www.benchchem.com/product/b035820/docs#technical-guide-2-iodo-6-azaindole-synthesis-properties-and-utility-in-drug-discovery
https://www.benchchem.com/product/b035820/docs#technical-guide-2-iodo-6-azaindole-synthesis-properties-and-utility-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035820?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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